molecular formula C17H21N3O4 B2862935 4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034408-04-1

4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Numéro de catalogue: B2862935
Numéro CAS: 2034408-04-1
Poids moléculaire: 331.372
Clé InChI: OPVYCOYCYCZLTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is an organic compound with the CAS registry number 2034408-04-1 and a molecular formula of C17H21N3O4, corresponding to a molecular weight of 331.37 g/mol . This molecule features a 2,3-dioxopiperazine core, a scaffold known to be present in various pharmacologically active agents and synthetic intermediates . The structure incorporates a 4-ethyl group on the piperazine ring and an N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carboxamide substituent, contributing to specific stereoelectronic properties. Calculated molecular properties include a topological polar surface area of 90 Ų and an XLogP3 value of 1.1, indicating its potential for cellular permeability . While the specific biological profile and research applications of this exact compound are an area for ongoing investigation, the dioxopiperazine moiety is a structure of significant interest in medicinal chemistry. Researchers can acquire this chemical in various quantities from suppliers like Life Chemicals, with available options ranging from 2mg to 50mg . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-19-7-8-20(15(22)14(19)21)16(23)18-11-17(24)9-12-5-3-4-6-13(12)10-17/h3-6,24H,2,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYCOYCYCZLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Piperazine-Carboxamide Derivatives

Compound Name Piperazine Substituents Ring Conformation Key Functional Groups Intermolecular Interactions Applications/Notes
Target Compound 4-Ethyl, 2,3-dioxo Half-chair* Hydroxyindenylmethyl Potential O–H⋯O, N–H⋯O H-bonds Assumed intermediate (structural inference)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl, N-linked chlorophenyl Chair Chlorophenyl, carboxamide C–H⋯O, N–H⋯O H-bonds Organic synthesis intermediate
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid 4-Ethyl, 2,3-dioxo Half-chair Hydroxyphenyl, acetic acid O–H⋯O, C–H⋯O H-bonds (helix chains) Intermediate for cefoperazone synthesis
4-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide 3,4-Dimethoxybenzyl, 2-hydroxyethyl N/A Carbothioamide, dimethoxybenzyl S⋯H interactions (theoretical) Investigated for sulfur-mediated binding

*Inferred from analogous 2,3-dioxopiperazine derivatives .

Key Observations:

Piperazine Ring Conformation: The 2,3-dioxopiperazine core in the target compound and ’s derivative adopts a half-chair conformation, likely due to the electron-withdrawing dioxo groups inducing torsional strain . In contrast, non-dioxo piperazines (e.g., ) exhibit a chair conformation, stabilized by reduced ring strain .

Hydrogen-Bonding Networks :

  • The hydroxyphenyl and acetic acid groups in ’s compound facilitate helical chain formation via O–H⋯O and C–H⋯O interactions, critical for crystal packing . The target compound’s hydroxyindenyl group may similarly participate in O–H⋯O bonds but with distinct spatial arrangements due to its bicyclic structure.
  • Carbothioamide derivatives (e.g., ) prioritize sulfur-mediated interactions (e.g., C–H⋯S), contrasting with the oxygen-dominated H-bonding in carboxamides .

Substituent Effects on Reactivity and Binding :

  • Electron-withdrawing groups (e.g., chlorophenyl in ) may enhance carboxamide electrophilicity, whereas electron-donating groups (e.g., hydroxyindenyl in the target) could improve solubility or protein-binding affinity .
  • The bulky hydroxyindenylmethyl group in the target compound may hinder rotational freedom, favoring specific enantiomeric conformations—a property exploited in chiral drug intermediates like those in .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.